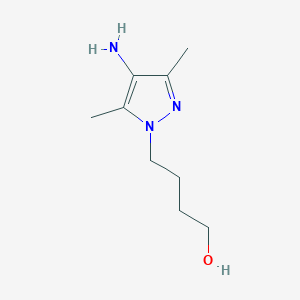
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C9H17N3O It features a pyrazole ring substituted with amino and methyl groups, and a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with a suitable butanol derivative. One common method involves the use of 4-amino-3,5-dimethyl-1H-pyrazole and 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Formation of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-one.
Reduction: Formation of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-amine.
Substitution: Formation of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butyl chloride or bromide.
Scientific Research Applications
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-dimethyl-1H-pyrazole: Lacks the butanol side chain, making it less versatile in certain applications.
4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group, altering its reactivity and solubility.
3,5-Dimethyl-1H-pyrazole-4-amine: Similar structure but lacks the butanol side chain, limiting its potential interactions.
Uniqueness
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol is unique due to its combination of functional groups, which allows for diverse chemical reactions and interactions. The presence of both amino and hydroxyl groups, along with the pyrazole ring, provides a versatile scaffold for various applications in research and industry.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-(4-amino-3,5-dimethylpyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-7-9(10)8(2)12(11-7)5-3-4-6-13/h13H,3-6,10H2,1-2H3 |
InChI Key |
KSLQFGHXMFRLDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCCO)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















